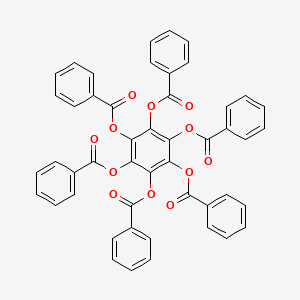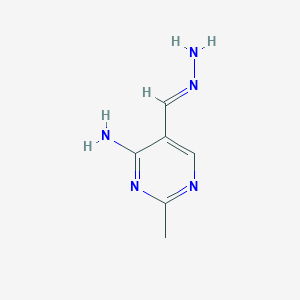![molecular formula C17H13NOS B13098356 3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13098356.png)
3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile moiety and a methanethioylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile typically involves a multi-step process. One common method includes the lithiation of 3-bromothiophene with n-butyllithium at -78°C, followed by the addition of elemental sulfur and 4-(2-bromoacetyl)-benzonitrile . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[3-(2-Methoxyphenyl)propanoyl]benzonitrile
- 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile
Uniqueness
3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill .
Propriétés
Formule moléculaire |
C17H13NOS |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
3-[3-(2-methanethioylphenyl)propanoyl]benzonitrile |
InChI |
InChI=1S/C17H13NOS/c18-11-13-4-3-7-15(10-13)17(19)9-8-14-5-1-2-6-16(14)12-20/h1-7,10,12H,8-9H2 |
Clé InChI |
BGFSKFIIEDXSKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)C2=CC=CC(=C2)C#N)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydroimidazo[1,2-a]pyrimidine](/img/structure/B13098279.png)
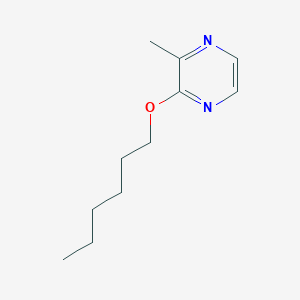
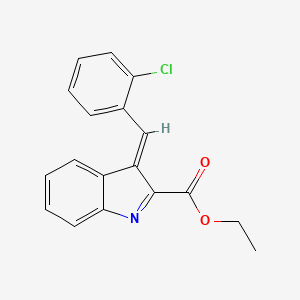
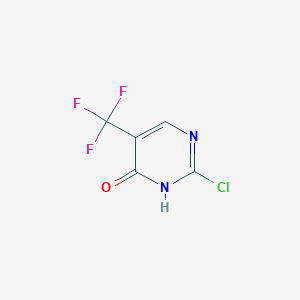

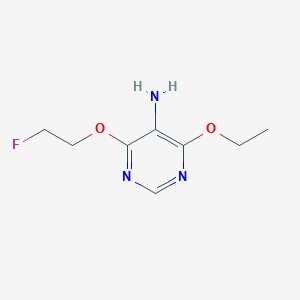
![[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid](/img/structure/B13098299.png)

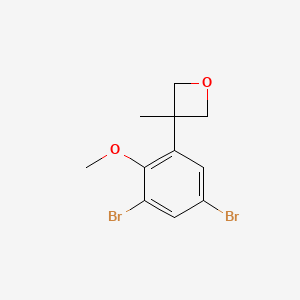
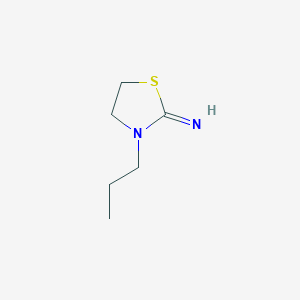
![Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B13098338.png)

